molecular formula C16H36S2Sn B14717764 Dibutyl[bis(tert-butylsulfanyl)]stannane CAS No. 13371-41-0

Dibutyl[bis(tert-butylsulfanyl)]stannane

Cat. No.: B14717764
CAS No.: 13371-41-0
M. Wt: 411.3 g/mol
InChI Key: CPYBDUQFAZZBJF-UHFFFAOYSA-L
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Description

Dibutyl[bis(tert-butylsulfanyl)]stannane is an organotin compound with the molecular formula C16H36S2Sn It is characterized by the presence of two butyl groups and two tert-butylsulfanyl groups attached to a tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl[bis(tert-butylsulfanyl)]stannane typically involves the reaction of dibutyltin dichloride with tert-butylthiol in the presence of a base. The reaction can be represented as follows:

Bu2SnCl2+2(t-BuS)HBu2Sn(S-t-Bu)2+2HCl\text{Bu}_2\text{SnCl}_2 + 2 \text{(t-BuS)H} \rightarrow \text{Bu}_2\text{Sn(S-t-Bu)}_2 + 2 \text{HCl} Bu2​SnCl2​+2(t-BuS)H→Bu2​Sn(S-t-Bu)2​+2HCl

The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl[bis(tert-butylsulfanyl)]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form simpler organotin compounds.

    Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler organotin compounds.

    Substitution: Organotin compounds with different functional groups.

Scientific Research Applications

Dibutyl[bis(tert-butylsulfanyl)]stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of dibutyl[bis(tert-butylsulfanyl)]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin dichloride
  • Dibutyltin oxide
  • Dibutyltin diacetate

Comparison

Dibutyl[bis(tert-butylsulfanyl)]stannane is unique due to the presence of tert-butylsulfanyl groups, which impart distinct chemical properties compared to other dibutyltin compounds. These properties include increased steric hindrance and altered reactivity, making it suitable for specific applications where other compounds may not be effective.

Properties

CAS No.

13371-41-0

Molecular Formula

C16H36S2Sn

Molecular Weight

411.3 g/mol

IUPAC Name

dibutyl-bis(tert-butylsulfanyl)stannane

InChI

InChI=1S/2C4H10S.2C4H9.Sn/c2*1-4(2,3)5;2*1-3-4-2;/h2*5H,1-3H3;2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

CPYBDUQFAZZBJF-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(SC(C)(C)C)SC(C)(C)C

Origin of Product

United States

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